The synthesis of YM758 has been described in several studies, emphasizing practical and scalable methods. A notable synthetic route involves a multi-step process that begins with the preparation of key intermediates derived from isoquinoline and piperidine moieties.
Technical details reveal that this synthetic pathway is efficient, yielding high purity and quantities suitable for further pharmacological evaluation. The synthesis has been optimized to minimize waste and enhance yield, making it suitable for large-scale production .
YM758 possesses a complex molecular structure characterized by specific functional groups that contribute to its pharmacological activity. The compound's structure can be represented as follows:
The key features include:
Structural data obtained through X-ray crystallography and NMR spectroscopy confirm the spatial arrangement of atoms within the molecule, which is crucial for its interaction with the I_f channel .
YM758 undergoes various chemical reactions that are essential for its synthesis and potential modifications. Key reactions include:
These reactions are performed under controlled conditions to ensure high yields and selectivity towards the desired products .
The mechanism by which YM758 exerts its pharmacological effects involves selective inhibition of the I_f channel in cardiac myocytes. This action leads to:
Data from electrophysiological studies indicate that YM758 binds preferentially to the open state of the I_f channel, stabilizing it in an inactive conformation and thereby preventing ion flow .
The physical and chemical properties of YM758 contribute significantly to its functionality:
Analyses using techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide insights into thermal stability and degradation patterns .
YM758 holds promise in various scientific applications, particularly in cardiovascular research. Its primary applications include:
Ongoing research aims to explore additional therapeutic indications beyond cardiovascular diseases, potentially expanding its clinical utility .
Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels mediate the "funny" current (I~f~) that crucially regulates cardiac pacemaker activity in the sinoatrial node. This current, discovered nearly four decades ago, represents a mixed inward sodium/potassium flow activated during membrane hyperpolarization. Its unique voltage-dependence enables spontaneous diastolic depolarization, driving heart rate (HR) generation without external stimulation. I~f~ channels serve as critical sensors for autonomic regulation due to their direct modulation by intracellular cyclic adenosine monophosphate (cAMP) levels. Pharmacological inhibition of I~f~ offers a mechanistically distinct approach to heart rate reduction compared to conventional agents like beta-blockers or calcium channel blockers. By selectively targeting sinoatrial node activity without depressing myocardial contractility or causing peripheral vasodilation, I~f~ inhibitors present significant therapeutic potential for conditions where oxygen supply-demand imbalance underlies pathophysiology. This includes stable angina pectoris, where reducing heart rate directly decreases myocardial oxygen consumption while prolonging diastolic perfusion time [3] [6].
The four HCN isoforms (HCN1-4) exhibit distinct biophysical properties and tissue distributions. HCN4 predominates in the human sinoatrial node (constituting ~80% of nodal HCN mRNA), with minor contributions from HCN1 and HCN2. Ventricular expression primarily involves HCN2 and HCN4 isoforms. This distribution pattern creates opportunities for sinoatrial-selective targeting, though achieving sufficient selectivity among isoforms remains challenging due to their structural similarities. The therapeutic rationale for I~f~ inhibition centers on the premise that selective heart rate reduction improves myocardial efficiency and oxygen supply-demand balance in ischemic heart disease, atrial fibrillation, and potentially heart failure [3].
YM758 monophosphate, chemically designated as (−)-N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide monophosphate, is a novel benzamide derivative developed as an I~f~ channel inhibitor. Its mechanism involves voltage-dependent blockade of HCN channels in sinoatrial node cells, specifically binding to the open channel state during membrane hyperpolarization. This binding delays diastolic depolarization, thereby reducing spontaneous firing frequency and lowering heart rate. Unlike beta-blockers, YM758 achieves heart rate reduction without negatively impacting left ventricular contractility or blood pressure, preserving cardiac output during exertion [2] [8].
Table 1: Key Pharmacodynamic Properties of YM758
Property | Experimental Findings | Significance |
---|---|---|
Primary Target | HCN channels (I~f~ current) | Direct sinoatrial node modulation |
Selectivity | No action on other cardiovascular ion channels/receptors at therapeutic concentrations | Avoids hypotensive or inotropic effects |
Hemodynamic Effect | Selective HR reduction without blood pressure or contractility changes | Improves myocardial oxygen efficiency |
Cellular Uptake Mechanism | Hepatic uptake primarily via OATP1B1 transporter | Influences tissue distribution and metabolism [1] |
Biliary Excretion | Mediated by MDR1 (P-glycoprotein) | Determines elimination pathway |
The compound demonstrates concentration-dependent inhibition of I~f~ current with significant potency. In vivo studies in tachycardia-induced beagle dogs demonstrated dose-dependent heart rate reduction after intravenous administration. Plasma concentrations decreased rapidly with elimination half-lives ranging between 1.62-4.93 hours depending on dose. Total body clearance approached hepatic blood flow rates (1.47-1.69 L/h/kg), suggesting high extraction and extensive metabolism [4] [10]. YM758 significantly decreases myocardial oxygen consumption proportional to heart rate reduction, offering a mechanistically driven approach to managing ischemic heart disease. Its metabolic profile involves oxidation, hydration, and demethylation followed by sulfate or glucuronide conjugation, with no significant species differences observed between humans and preclinical models [2] [8].
The development of I~f~ channel inhibitors spans several generations, with YM758 representing a structurally distinct benzamide class compared to earlier benzazepinone derivatives like zatebradine and ivabradine. Alinidine (N-allyl-clonidine) and falipamil were among the first compounds classified as specific bradycardic agents (SBAs), but clinical development was discontinued due to limited efficacy and side effects. Zatebradine demonstrated potent I~f~ inhibition (K~d~ = 5.6 nM in Purkinje fibers) but exhibited significant visual disturbances attributed to retinal HCN channel blockade. Similarly, cilobradine (DK-AH-269) development was halted during preclinical stages [6].
Table 2: Comparative Profile of Clinically Investigated I~f~ Channel Inhibitors
Inhibitor | Chemical Class | Development Status | Key Pharmacokinetic Features | Distinguishing Characteristics |
---|---|---|---|---|
Alinidine | Imidazoline derivative | Discontinued (Phase III, 1989) | K~d~ = 23.7 μM (Purkinje fibers) | Non-selective; negative shift in activation curve |
Zatebradine | Benzazepinone | Discontinued (Phase III, 1992) | K~d~ = 5.6 nM (Purkinje fibers) | High incidence of visual disturbances |
Ivabradine | Benzazepinone | Approved (2005) | t~½~ = 6 hours; CYP3A4 substrate | Approved for angina and chronic heart failure |
YM758 | Benzamide | Discontinued (Phase II, 2007) | t~½~ = 1.1-1.3h (dogs); OATP1B1/MDR1 substrate | Unique hepatic uptake; linear kinetics in dogs [1] [6] [7] |
Ivabradine remains the only clinically approved I~f~ inhibitor, showing therapeutic efficacy in stable angina and chronic heart failure. Its pharmacokinetics involve hepatic metabolism primarily via cytochrome P450 3A4 (CYP3A4), necessitating dose adjustments with concomitant CYP3A4 inhibitors. In contrast, YM758's hepatic disposition involves organic anion-transporting polypeptide 1B1 (OATP1B1)-mediated uptake into hepatocytes and multidrug resistance protein 1 (MDR1)-mediated biliary excretion, with minimal involvement of cytochrome P450 enzymes in its initial metabolic steps. Transporter studies using human embryonic kidney 293 (HEK293) cells expressing specific transporters confirmed potent inhibition of OATP1B1-mediated estradiol-17β-glucuronide uptake by YM758 (IC~50~ = 13.0 μM), while showing no effect on OATP1B3. Additionally, YM758 inhibited rat organic cation transporter 1 (rOct1)-mediated metformin uptake at sub-10 μM concentrations, suggesting potential for transporter-mediated drug interactions [1] [9].
Metabolically, ivabradine undergoes extensive CYP3A4-mediated oxidation, whereas YM758's primary metabolites result from non-CYP mediated pathways including oxidation/hydration (YM-394111), amide hydrolysis (YM-252124), and O-demethylation (YM-234903), followed by conjugation. This fundamental difference in disposition mechanisms likely contributes to YM758's more rapid clearance (1.75-1.90 L/h/kg in dogs) compared to ivabradine. Despite promising phase II evaluation for stable angina and atrial fibrillation, YM758's development was discontinued in 2007, while ivabradine progressed to regulatory approval based on outcomes from large-scale trials like SIGNIFY and SHIFT [6] [8] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7